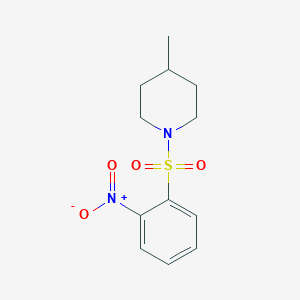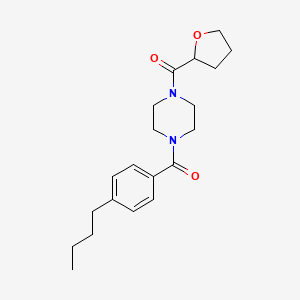
N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring, a glycinamide moiety, and both chlorophenyl and phenylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoline Derivative: The quinoline ring is synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Glycinamide Moiety: The glycinamide group is introduced via an amidation reaction, where the quinoline derivative is reacted with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of Chlorophenyl and Phenylsulfonyl Groups: The final steps involve the introduction of the chlorophenyl and phenylsulfonyl groups through nucleophilic substitution reactions. These reactions typically require the use of strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~), leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H~2~) in the presence of palladium on carbon (Pd/C) to reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acetic acid (AcOH)
Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH~4~)
Substitution: NaH, DMF, amines, thiols
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Amino derivatives
Substitution: Substituted quinoline derivatives
Aplicaciones Científicas De Investigación
N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N2-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter protein-protein interactions by binding to specific domains. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinamide
- N-quinolin-8-ylglycinamide
- N-(phenylsulfonyl)-N-quinolin-8-ylglycinamide
Uniqueness
N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and phenylsulfonyl groups, along with the quinoline ring, allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c24-18-11-13-19(14-12-18)27(31(29,30)20-8-2-1-3-9-20)16-22(28)26-21-10-4-6-17-7-5-15-25-23(17)21/h1-15H,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWZFXFWLJUCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4901944.png)

![[(4-Butylcyclohexanecarbonyl)amino]urea](/img/structure/B4901954.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4901964.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4901978.png)
![3-(2-fluorophenyl)-5-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4901983.png)
![2-morpholin-4-yl-N-[4-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]phenyl]acetamide](/img/structure/B4901991.png)
![8-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4901998.png)
![1-(6-Piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)piperidin-4-ol](/img/structure/B4902004.png)


